(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide
説明
The compound "(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to a phenyl ethenesulfonamide group. The (E)-stereochemistry at the ethenesulfonamide group may influence its biological activity and binding affinity due to spatial constraints .
特性
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,17-13-19-8-2-1-3-9-19)22-14-6-7-15-23-16-12-20-10-4-5-11-21(20)18-23/h1-5,8-11,13,17,22H,12,14-16,18H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBUAOVWFQSDX-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide is a derivative of 3,4-dihydroisoquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 325.43 g/mol. Its structure includes a sulfonamide group which is often associated with various biological activities including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from 3,4-dihydroisoquinoline. For instance, similar derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the regulation of apoptotic proteins and caspases .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 7f | HCT116 | 6.76 | Apoptosis induction via caspase activation |
| 7f | A549 | 193.93 | Apoptosis and cell cycle arrest |
| (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide | TBD | TBD | TBD |
Antimicrobial Activity
Compounds containing the isoquinoline structure have demonstrated antimicrobial properties. The sulfonamide moiety is particularly known for its efficacy against bacterial infections by inhibiting folate synthesis in bacteria. This suggests that (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide may exhibit similar activity .
Acaricidal Activity
Research has shown that certain tetrahydroisoquinoline derivatives possess acaricidal properties. The structure-activity relationship indicates that modifications in the aromatic ring can enhance biological activity significantly. This indicates a potential for developing acaricides from compounds like (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide .
Case Studies
- Anticancer Research : A study evaluated various derivatives of 3,4-dihydroisoquinoline against colorectal carcinoma cells (HCT116). Compounds similar to (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide exhibited IC50 values indicating potent anticancer activity.
- Antimicrobial Studies : Investigations into the antimicrobial effects of sulfonamides have shown that they effectively inhibit bacterial growth in vitro. This reinforces the hypothesis that our compound may share similar antimicrobial properties.
科学的研究の応用
Neurological Disorders
Research indicates that (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide may be effective in treating conditions such as Parkinson's disease and schizophrenia.
- Mechanism of Action : The compound appears to modulate neurotransmitter systems, particularly dopaminergic pathways, which are crucial in the pathophysiology of these disorders. In vivo studies have shown that it can improve locomotor activity in animal models treated with reserpine, a drug that induces Parkinsonian symptoms .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants are vital in combating oxidative stress, a factor implicated in neurodegenerative diseases.
Case Study 1: Parkinson's Disease Model
In a study involving animal models of Parkinson's disease, administration of (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide resulted in a significant increase in total ambulations compared to vehicle controls. The results indicated an improvement in motor function and reduced symptoms associated with dopamine depletion .
| Dosage (mg/kg) | Total Ambulations | Statistical Significance |
|---|---|---|
| 0 (Vehicle Control) | 1545 | - |
| 30 + Reserpine | 6222 | p < 0.001 |
| 3 + Reserpine | 1107 | p < 0.01 |
Case Study 2: Schizophrenia Treatment
Another study explored the compound's effects on schizophrenia-like symptoms induced by phencyclidine (PCP). Results indicated that treatment with the compound significantly reduced hyperactivity and other behavioral abnormalities associated with PCP administration .
類似化合物との比較
Structural Analogues
The compound belongs to a broader class of sulfonamide derivatives with styryl or substituted styryl groups. Key structural analogues include:
Key Structural Differences :
Physicochemical Properties
Q & A
Q. What are the optimal synthetic pathways for (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the dihydroisoquinoline core and subsequent coupling to the sulfonamide-bearing alkyne. Key steps include:
- Alkyne Functionalization : Use Sonogashira coupling to attach the butynyl chain to the dihydroisoquinoline moiety under palladium catalysis, ensuring anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation .
- Sulfonamide Formation : React the intermediate with 2-phenylethenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the sulfonamide bond. Temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol isolates the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key signals: the dihydroisoquinoline aromatic protons (δ 6.8–7.5 ppm), alkyne protons (absent due to symmetry), and sulfonamide NH (δ ~10 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~450–470 Da). Fragmentation patterns validate the alkyne and sulfonamide groups .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) determines absolute configuration and hydrogen-bonding networks. Slow evaporation from ethanol/water mixtures often yields suitable crystals.
Advanced Research Questions
Q. How does the dihydroisoquinoline moiety influence the compound’s conformational flexibility and target binding in enzyme inhibition studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Perform simulations (e.g., AMBER or GROMACS) to analyze the dihydroisoquinoline ring’s puckering and its effect on the alkyne linker’s orientation. Compare binding free energies (MM-PBSA) to mutants lacking the dihydroisoquinoline group .
- Enzyme Assays : Test inhibitory activity against acetylcholinesterase or carbonic anhydrase isoforms (e.g., hCA I/II). Use fluorometric assays (λex 280 nm, λem 460 nm) to quantify IC₅₀ values. Correlate results with structural analogs to identify critical interactions .
Q. What strategies can resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple sources and normalize using standardized assay conditions (pH 7.4, 37°C, 1% DMSO). Apply multivariate regression to identify confounding variables (e.g., enzyme source, purity of compound) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) and compare with enzymatic inhibition data. Discrepancies may indicate off-target effects .
Q. How can stereoelectronic effects of the sulfonamide and alkyne groups be exploited to enhance selectivity for a specific biological target?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., electron-withdrawing groups like -CF₃) or alkyne chain lengths. Test against panels of related enzymes (e.g., kinase isoforms) to map selectivity .
- Docking Studies : Use Glide or AutoDock Vina to predict binding poses. Focus on hydrogen bonds between the sulfonamide and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) and π-π stacking of the alkyne with hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
